molecular formula C4H10N2 B1590706 (Cyclopropylmethyl)hydrazine CAS No. 40487-93-2

(Cyclopropylmethyl)hydrazine

Cat. No.: B1590706
CAS No.: 40487-93-2
M. Wt: 86.14 g/mol
InChI Key: FBFGFCAGFFHMPG-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)hydrazine is an organic compound with the molecular formula C₄H₁₀N₂ It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a cyclopropylmethyl group

Biochemical Analysis

Biochemical Properties

Hydrazine and its derivatives, including (Cyclopropylmethyl)hydrazine, are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of covalent bonds with amino acids in enzyme active sites . Hydrazine derivatives have been utilized as anticancer drugs, indicating their potential to interact with key biomolecules involved in cell proliferation .

Cellular Effects

Hydrazine derivatives have been reported to induce programmed cell death pathways like apoptosis and autophagy . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Hydrazine derivatives are known to form covalent bonds with amino acids in enzyme active sites . This could potentially lead to enzyme inhibition or activation, changes in gene expression, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

Hydrazine derivatives are known to be stable and reactive molecules

Dosage Effects in Animal Models

Hydrazine derivatives have been used in the treatment of various diseases in animal models, indicating their potential therapeutic effects at certain dosages .

Metabolic Pathways

Hydrazine and its derivatives are known to undergo various metabolic transformations, leading to the formation of reactive species that bind to cellular macromolecules .

Transport and Distribution

The transport and distribution of small molecules like hydrazine derivatives are often mediated by various transporters and binding proteins .

Subcellular Localization

The subcellular localization of small molecules like hydrazine derivatives can be influenced by various factors, including targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Cyclopropylmethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with hydrazine hydrate. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction is as follows:

Cyclopropylmethyl bromide+Hydrazine hydrateThis compound+Hydrobromic acid\text{Cyclopropylmethyl bromide} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Hydrobromic acid} Cyclopropylmethyl bromide+Hydrazine hydrate→this compound+Hydrobromic acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (Cyclopropylmethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Azides or nitroso compounds.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted hydrazines or hydrazones.

Scientific Research Applications

(Cyclopropylmethyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

(Cyclopropylmethyl)hydrazine can be compared with other hydrazine derivatives, such as:

    Methylhydrazine: Similar in structure but lacks the cyclopropyl group, making it less sterically hindered.

    Phenylhydrazine: Contains a phenyl group instead of a cyclopropylmethyl group, leading to different reactivity and applications.

    Dimethylhydrazine: Has two methyl groups, making it more volatile and reactive.

Uniqueness: The presence of the cyclopropylmethyl group in this compound imparts unique steric and electronic properties, making it distinct from other hydrazine derivatives. This uniqueness can be exploited in the design of new compounds with specific desired properties.

Properties

IUPAC Name

cyclopropylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-6-3-4-1-2-4/h4,6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFGFCAGFFHMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505567
Record name (Cyclopropylmethyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40487-93-2
Record name (Cyclopropylmethyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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